Photochemical Efficiency vs. Triphenylsulfonium PAGs
In a head-to-head comparison of photoacid generation efficiency at 157nm in a poly(NBHFA-co-NBTBE) resist matrix, the bis(4-tert-butylphenyl)iodonium cation-based PAGs clearly outperformed the triphenylsulfonium comparator. The relative photochemical efficiency was ranked as BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. This demonstrates that the bis(4-tert-butylphenyl)iodonium core is intrinsically more effective at acid generation upon 157nm excitation than the widely used triphenylsulfonium core.
| Evidence Dimension | Photochemical efficiency ranking |
|---|---|
| Target Compound Data | The bis(4-tert-butylphenyl)iodonium (BBI) salts BBI-Nf, BBI-Tf, and BBI-PFOS consistently ranked higher than the comparator. |
| Comparator Or Baseline | Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) was the lowest ranked among the four ionic PAGs tested. |
| Quantified Difference | The efficiency order was BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf. |
| Conditions | Poly(NBHFA-co-NBTBE) polymer film; 157nm light exposure; standard addition technique. |
Why This Matters
For 157nm lithography applications, selecting a BBI-based PAG over a TPS-based one is crucial for achieving higher acid yields per photon dose, directly impacting resist sensitivity and throughput.
- [1] J-STAGE. (2002). Efficiency of Photoacid Generators in Chemically Amplified Resists for 157nm Lithography. Journal of Photopolymer Science and Technology, 15(5), 731-739. View Source
